The compound can be sourced from various chemical suppliers and is often utilized in research settings. It is classified under the following categories:
The synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate generally involves several steps, utilizing starting materials such as fluorinated aromatic compounds. The synthesis can be performed through the following method:
The yields reported in literature can vary, but purities above 98% are typically achievable through careful control of reaction conditions .
The molecular structure of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate features a phenyl ring substituted with both a fluoro group and a trifluoromethyl group:
The compound's structural formula can be represented as follows:
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate participates in various chemical reactions, particularly in nucleophilic substitution and coupling reactions. Key reactions include:
For example, it has been utilized in the synthesis of Sorafenib, an anticancer drug, by reacting with specific amines under controlled conditions .
The mechanism of action for 4-fluoro-3-(trifluoromethyl)phenyl isocyanate primarily involves its reactivity as an electrophile. Upon exposure to nucleophiles (like amines), the following sequence occurs:
This mechanism underlies its utility in synthesizing biologically active compounds .
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate exhibits several notable physical and chemical properties:
The compound poses certain hazards:
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate finds applications across various fields:
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS RN: 139057-86-6) possesses the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol. Its structure integrates two distinct and highly reactive functional groups anchored to a benzene ring: 1) An isocyanate group (-N=C=O) attached directly to the aromatic ring, and 2) Fluorine and trifluoromethyl (-CF3) substituents at the para and meta positions relative to the isocyanate, respectively. This arrangement creates a sterically and electronically unique molecular architecture [1] [2] [6].
The isocyanate group is characteristically linear and highly electrophilic due to the cumulative double bonds (N=C=O). This renders the carbon atom susceptible to nucleophilic attack, forming urethanes, ureas, and other derivatives. The -CF3 group exerts a powerful electron-withdrawing effect (-I effect), significantly enhancing the electrophilicity of the isocyanate carbon and deactivating the aromatic ring towards electrophilic substitution. Simultaneously, the fluorine atom contributes additional electron-withdrawal while offering potential for halogen bonding interactions and influencing lipophilicity. The combination of fluorine and trifluoromethyl groups creates a region of high electron deficiency [3] [6] [10].
Property | Value/Identifier | Source |
---|---|---|
SMILES | Fc1ccc(cc1C(F)(F)F)N=C=O | [2] [5] |
InChI Key | OPPYFFRLKJUEOS-UHFFFAOYSA-N | [2] [5] |
Boiling Point | 48 °C (1 mmHg) | [2] [3] [5] |
Density | 1.44 g/mL at 25 °C | [2] [3] [5] |
Refractive Index (n20/D) | 1.461 | [2] [5] |
Flash Point | 80 °C (176 °F) - closed cup | [2] [5] [6] |
The development of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate is intrinsically linked to the broader evolution of organofluorine chemistry and the strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules. While simple phenyl isocyanates have been known for over a century, the targeted synthesis of polyfluorinated aryl isocyanates like this compound gained significant momentum in the late 20th century, driven by the pharmaceutical and agrochemical industries' need for novel building blocks [9].
The rise of the trifluoromethyl group (-CF3) as a critical pharmacophore represents a pivotal historical trend. Early recognition of its unique properties – high lipophilicity (enhancing cell membrane permeation), strong electron-withdrawing character (modulating pKa and electronic distribution), and metabolic stability (resisting oxidative metabolism common to methyl groups) – spurred extensive research into synthetic methodologies for its introduction. The combination of fluorine and -CF3 on an aromatic ring, as seen in this isocyanate, creates a synergistic effect, amplifying these properties. This compound emerged commercially (e.g., CAS registration 139057-86-6) as part of a toolkit designed to leverage these effects specifically in the synthesis of ureas and related heterocycles with enhanced biological activity and physicochemical profiles [3] [9] [10].
The targeted synthesis and commercial availability of this isocyanate (reflected by identifiers like MFCD00673072) exemplify the shift towards highly specialized fluorinated building blocks designed to meet the stringent demands of modern drug discovery programs focused on potency, selectivity, and ADME optimization [1] [3] [6].
In contemporary synthesis, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate serves as a highly versatile electrophilic building block, primarily due to the exceptional reactivity of its isocyanate group. Its primary role is in the synthesis of urea derivatives (R-NH-C(O)-NH-ArF,CF3) via reaction with amines (primary or secondary, aliphatic or aromatic). The electron-deficient aromatic ring significantly influences the properties of the resulting urea, often leading to enhanced biological activity in pharmaceutical candidates or altered material properties in polymers [2] [5] [8].
Beyond simple ureas, it participates in the construction of complex heterocyclic systems. For instance, it acts as a key electrophile in synthesizing pyrazine and pyrimidine analogs incorporating the biologically privileged 4-fluoro-3-trifluoromethylphenyl moiety. These nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry [2] [5]. The compound is also crucial in synthesizing sophisticated pharmacologically active molecules, exemplified by its use in preparing potent urea-based inhibitors like N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N'-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[2-(3(R)-hydroxy-1-pyrrolidinyl)ethyl]urea and its analogs [2] [5]. These syntheses typically involve multi-step routes where this isocyanate is used in the final or near-final stages to introduce the lipophilic and electron-withdrawing arylurea segment.
The presence of both the highly reactive isocyanate and the stable but modulating fluoro/trifluoromethyl groups makes this compound a valuable asset for developing structure-activity relationships (SAR). Medicinal chemists utilize it to systematically explore how the steric and electronic properties imparted by the 4-fluoro-3-trifluoromethylphenyl group influence the potency, selectivity, and physicochemical properties (e.g., logP, solubility) of lead compounds, particularly those targeting enzymes or receptors sensitive to electron-deficient aromatic recognition elements [9].
Application Context | Example Product Core Structure | Significance |
---|---|---|
Biaryl Amine Analogs | Pyrazine/Pyrimidine linked to 4-F-3-CF3Ph-NH- | Scaffolds for kinase/modulator discovery [2] [5] |
Complex Urea Pharmaceuticals | N-[Bicyclohexyl]-N'-[4-F-3-CF3Ph] urea | Targeted inhibitors (e.g., CGRP receptor modulators) [2] [5] |
Polymer Modification | Polyurethane containing 4-F-3-CF3Ph segments | Enhanced chemical/thermal resistance [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: